2-Chloro-3-methylbenzamide

Vue d'ensemble

Description

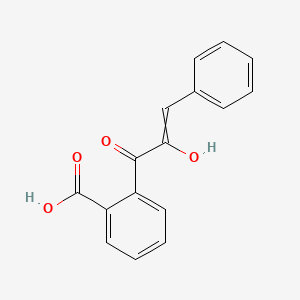

2-Chloro-3-methylbenzamide is an organic compound . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .

Synthesis Analysis

The synthesis of benzamide compounds, including 2-Chloro-3-methylbenzamide, often starts from benzoic acids and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular formula of 2-Chloro-3-methylbenzamide is C8H9ClN2O . Its average mass is 184.623 Da and its monoisotopic mass is 184.040344 Da .Chemical Reactions Analysis

The reactions at the benzylic position, such as in 2-Chloro-3-methylbenzamide, typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis

The molecular formula of 2-Chloro-3-methylbenzamide is C8H9ClN2O . Its average mass is 184.623 Da and its monoisotopic mass is 184.040344 Da .Applications De Recherche Scientifique

Antioxidant Activity

2-Chloro-3-methylbenzamide can be used to synthesize novel benzamide compounds that have shown significant antioxidant activity . These compounds have been tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

The synthesized benzamide compounds from 2-Chloro-3-methylbenzamide have also demonstrated antibacterial activity . They have been tested for their in vitro growth inhibitory activity against different bacteria .

Antifungal Activity

Benzamides, a significant class of amide compounds, have been widely used in medical and biological industries for their antifungal properties .

Antiviral Activity

Benzamides, including those derived from 2-Chloro-3-methylbenzamide, have shown antiviral properties .

Anticancer Activity

Benzamides have been used in the treatment of cancer . They have shown potential as anti-tumour agents .

Anti-inflammatory Activity

Benzamides have also been used for their anti-inflammatory properties .

Antimicrobial Activity

2-Chloro-3-methylquinoxaline, a compound related to 2-Chloro-3-methylbenzamide, has been used to synthesize new quinoxaline derivatives that have shown optimized antimicrobial activity .

Industrial Applications

Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Mécanisme D'action

While the specific mechanism of action for 2-Chloro-3-methylbenzamide is not found, benzamides, in general, bind to stereospecific benzodiazepine (BZD) binding sites on GABA (A) receptor complexes at several sites within the central nervous system, including the limbic system and reticular formation . This results in an increased binding of the inhibitory neurotransmitter GABA to the GABA(A) receptor .

Safety and Hazards

Orientations Futures

The synthesis of substituted aromatic compounds, such as 2-Chloro-3-methylbenzamide, is a good way to gain confidence in using the many reactions discussed in organic chemistry . It’s usually best to work a synthesis problem backward, or retrosynthetically . Look at the target molecule and ask yourself, "What is an immediate precursor of this compound?" . Choose a likely answer and continue working backward, one step at a time, until you arrive at a simple starting material .

Propriétés

IUPAC Name |

2-chloro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBQSSIKHGLLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696828 | |

| Record name | 2-Chloro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methylbenzamide | |

CAS RN |

857000-86-3 | |

| Record name | 2-Chloro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503290.png)

![3-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylamino]-propanol](/img/structure/B1503300.png)

![3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1503302.png)

![1-[4-(Pyrrolidin-1-ylmethyl)-2-thienyl]ethanone](/img/structure/B1503304.png)

![7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503363.png)

![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1503375.png)

![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)